molecular formula C6H4Cl2IN B3142252 2,5-Dichloro-4-iodoaniline CAS No. 500585-92-2

2,5-Dichloro-4-iodoaniline

Cat. No. B3142252
CAS RN: 500585-92-2
M. Wt: 287.91 g/mol
InChI Key: JVAYPUPZMSSNEP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-iodoaniline is a chemical compound with the molecular formula C6H4Cl2IN . It has a molecular weight of 287.91300 .


Synthesis Analysis

The synthesis of anilines, such as 2,5-Dichloro-4-iodoaniline, can be achieved through various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . A specific synthesis procedure for a similar compound, 4-Iodoaniline, involves the use of aniline, sodium bicarbonate, and iodine .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-iodoaniline consists of a benzene ring substituted with two chlorine atoms, one iodine atom, and one amine group . The exact mass of the molecule is 286.87700 .

Scientific Research Applications

Nephrotoxicity Studies

Studies have investigated the nephrotoxic effects of haloanilines, including 4-iodoaniline, a close relative of 2,5-dichloro-4-iodoaniline. These compounds are used in the manufacture of pesticides, dyes, and drugs. The study found that 4-iodoaniline, at certain concentrations, significantly decreased gluconeogenesis in renal cortical slices, indicating potential nephrotoxicity (Hong et al., 2000).

Antitumor Synthesis

2-Iodoaniline, a structural variant of 2,5-dichloro-4-iodoaniline, has been used in the synthesis of compounds with antitumor properties. These compounds show selective inhibition of cancer cell lines, especially in colon and renal cancers (McCarroll et al., 2007).

Palladium-Catalysed Carbonylation

2-Iodoaniline derivatives, including those similar to 2,5-dichloro-4-iodoaniline, have been used in palladium-catalysed carbonylation reactions. These reactions lead to the synthesis of various compounds, depending on the substituents used (Ács et al., 2006).

Electrochemical Oxidation Studies

Research on the electrochemical oxidation of 4-iodoaniline, which shares structural similarities with 2,5-dichloro-4-iodoaniline, revealed insights into the oxidation mechanisms of haloanilines. These findings are valuable for understanding the chemical behavior of such compounds in various industrial applications (Kádár et al., 2001).

Crystal Structure Analysis

Studies on 4-phenoxyanilines, including 4-iodoaniline analogs, provide insights into the crystal structures of these compounds. Understanding their crystal structures is crucial for applications in materials science and pharmaceuticals (Dey & Desiraju, 2004).

Safety and Hazards

While specific safety data for 2,5-Dichloro-4-iodoaniline is not available, similar compounds such as 2-Chloro-4-iodoaniline are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,5-dichloro-4-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAYPUPZMSSNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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